molecular formula C11H11NO2 B13601842 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Cat. No.: B13601842
M. Wt: 189.21 g/mol
InChI Key: LWGSYEBXSIHNIY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile (CAS 1520293-45-1) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry. With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, this compound is supplied with a typical purity of 98% . It belongs to the 2,3-dihydrobenzofuran class of compounds, which are recognized as "privileged structures" in drug discovery due to their presence in numerous biologically active natural products and pharmaceuticals . These scaffolds are frequently utilized as chemical platforms for designing targeted libraries of small molecules. Researchers value 2,3-dihydrobenzofuran derivatives for their potential as bioinspired lead compounds. Scientific studies have explored these structures in the design of inhibitors for therapeutic targets such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation . Furthermore, various dihydrobenzofuran derivatives isolated from natural sources have demonstrated notable anticancer and anti-angiogenic properties in preliminary research, highlighting the pharmacological relevance of this structural motif . The 2,3-dihydrobenzofuran core is a common feature in synthetic pathways aimed at developing novel therapeutic agents, making this nitrile-functionalized derivative a versatile intermediate for further chemical exploration and derivatization . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H11NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-4,6H2

InChI Key

LWGSYEBXSIHNIY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CC#N)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile typically involves a multi-step reaction sequenceThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.

Chemical Reactions Analysis

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The nitrile and hydroxyl groups may also play a role in the compound’s binding affinity and specificity . Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(2,3-Dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile
  • Molecular Formula: $ \text{C}{11}\text{H}{9}\text{NO}_2 $
  • Molecular Weight : 187.195 g/mol
  • Key Difference : The hydroxyl group is replaced by a ketone (-C=O).
  • Properties :
    • Boiling Point : 419.5 ± 45.0 °C
    • Density : 1.2 ± 0.1 g/cm³
    • Reactivity : The ketone enhances electrophilicity, making it more reactive in aldol condensations compared to the hydroxyl analog.
  • Applications : Used in synthetic organic chemistry for Michael additions and as a precursor for heterocyclic scaffolds .
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propenoate
  • Molecular Formula : $ \text{C}{13}\text{H}{14}\text{O}_3 $
  • Key Difference: Contains an ester (-COOEt) and propenoate group instead of nitrile and hydroxyl.
  • Properties :
    • Hazard Classification : Irritant (Xi) per GHS guidelines.
    • Synthesis : Prepared via ultrasonic irradiation, indicating energy-efficient synthetic routes.
  • Applications: Intermediate in chalcone synthesis, which are known for anti-inflammatory and anticancer activities .
3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid
  • Molecular Formula : $ \text{C}{11}\text{H}{12}\text{O}_3 $
  • Molecular Weight : 192.21 g/mol
  • Key Difference : Carboxylic acid (-COOH) replaces the nitrile and hydroxyl groups.
  • Properties :
    • CAS Registry : 29262-58-6
    • Hazard Symbol : Xi (Irritant)
  • Applications : Used in pharmaceutical research for derivatization into esters or amides .

Biological Activity

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, with the CAS number 1520293-45-1, is a compound belonging to the class of heterocyclic building blocks. Its molecular formula is C11_{11}H11_{11}NO2_2, and it has a molecular weight of 189.21 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C11_{11}H11_{11}NO2_2
  • Molecular Weight : 189.21 g/mol
  • Purity : Typically 98%

Biological Activity

The biological activity of this compound has been explored in various studies. Below are some key findings:

Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Preliminary studies indicate that derivatives of this compound may have neuroprotective effects, possibly by modulating neurotransmitter levels and reducing neuroinflammation. This suggests potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of several related compounds using DPPH and ABTS assays. The results showed that compounds with a similar structure to this compound exhibited high radical scavenging activity, indicating potential therapeutic benefits against oxidative stress-related diseases.
  • Inflammation Model :
    • In an animal model of inflammation, administration of related compounds resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This supports the hypothesis that this compound may have similar effects.
  • Neuroprotective Study :
    • In vitro studies on neuronal cell lines demonstrated that treatment with compounds structurally related to this compound led to increased cell viability under oxidative stress conditions, suggesting neuroprotective properties.

Data Summary Table

Property Value
Molecular FormulaC11_{11}H11_{11}NO2_2
Molecular Weight189.21 g/mol
Purity98%
Antioxidant ActivityHigh
Anti-inflammatory ActivitySignificant
Neuroprotective EffectsPositive in vitro results

Q & A

Q. Basic

  • NMR : 1^1H NMR reveals dihydrobenzofuran protons (δ 6.5–7.2 ppm for aromatic H, δ 3.1–4.3 ppm for methylene/methine groups) and hydroxypropanenitrile signals (δ 2.5–3.5 ppm). 13^{13}C NMR confirms nitrile (δ 115–120 ppm) and carbonyl/quaternary carbon positions .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with ESI-MS detects [M+H]⁺ or [M−H]⁻ ions for purity assessment (>95%) .

What biological activities have been reported for this compound, and what molecular targets are implicated?

Advanced
Preliminary studies suggest orexin receptor agonism (particularly OX₂R), which modulates sleep-wake cycles, and anti-inflammatory effects via NF-κB pathway inhibition. Computational docking (AutoDock Vina) identifies hydrogen bonding between the hydroxyl group and His³⁵⁰/Arg³⁴⁸ residues in OX₂R . In vitro assays (e.g., LPS-induced RAW264.7 macrophages) show dose-dependent IL-6 suppression (IC₅₀ ~10 μM), though cytotoxicity above 50 μM limits therapeutic index .

How can researchers resolve contradictions in reported reactivity or bioactivity data?

Advanced
Discrepancies often arise from impurities (e.g., residual solvents or byproducts) or assay variability. Strategies include:

  • Reproducibility checks : Repeating synthesis and bioassays under standardized conditions.
  • Advanced analytics : LC-HRMS to confirm molecular integrity and quantify impurities .
  • Computational validation : MD simulations to assess binding mode consistency across studies .

What computational tools are recommended for modeling interactions between this compound and biological targets?

Q. Advanced

  • Docking : Schrödinger Suite (Glide) or AutoDock Vina for preliminary binding poses.
  • MD Simulations : GROMACS or AMBER to evaluate stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR : MOE or RDKit for predicting ADMET properties and optimizing substituents .

How can the synthetic route be optimized for scalability while maintaining stereochemical integrity?

Q. Advanced

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., epimerization) and improves heat/mass transfer.
  • Catalyst screening : Immobilized bases (e.g., polymer-supported K₂CO₃) enhance recyclability and reduce waste.
  • In situ monitoring : PAT tools (FTIR/Raman) track intermediate formation and adjust parameters dynamically .

What are the key challenges in derivatizing this compound for structure-activity relationship (SAR) studies?

Q. Advanced

  • Regioselectivity : Electrophilic substitutions (e.g., nitration) favor the 4-position over the 5-position due to electronic effects.
  • Steric effects : Bulky substituents on the propanenitrile chain reduce binding affinity to OX₂R by ~40% .
  • Stability : The nitrile group may hydrolyze under acidic/alkaline conditions, necessitating protective strategies (e.g., TMS protection) .

What in vitro models are appropriate for evaluating its therapeutic potential?

Q. Advanced

  • Neuropharmacology : Primary neuronal cultures or SH-SY5Y cells for orexin receptor activity (cAMP ELISA).
  • Inflammation : THP-1 macrophages or murine microglia for cytokine profiling (ELISA/multiplex assays).
  • Toxicity : HepG2 or HEK293 cells for CCK-8/MTT viability assays .

How does this compound compare to structurally related benzofuran derivatives in terms of pharmacokinetic properties?

Advanced
Compared to ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate:

  • LogP : Lower (1.2 vs. 2.1) due to polar nitrile, improving aqueous solubility.
  • Metabolic stability : CYP3A4-mediated oxidation of the nitrile to amide occurs in human liver microsomes (t₁/₂ ~45 min) .

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